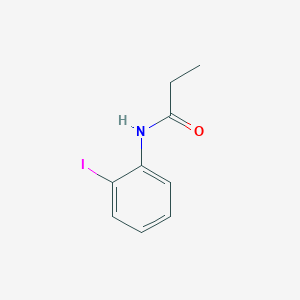
4-bromo-N-(2,4-dimethoxyphenyl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2,4-dimethoxyphenyl)-3,5-dimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is commonly used in research laboratories for its unique properties.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(2,4-dimethoxyphenyl)-3,5-dimethoxybenzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory properties.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory properties and has been used in the treatment of several inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-bromo-N-(2,4-dimethoxyphenyl)-3,5-dimethoxybenzamide in lab experiments is its unique properties. It has been found to have potential anti-cancer and anti-inflammatory properties, which makes it an ideal compound for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which makes it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research and development of 4-bromo-N-(2,4-dimethoxyphenyl)-3,5-dimethoxybenzamide. One of the future directions is the development of new anti-cancer drugs that are based on this compound. Another future direction is the development of new antibiotics and anti-inflammatory drugs that are based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Conclusion
This compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties make it an ideal compound for the development of new drugs. However, its complex synthesis method and limited availability make it difficult to produce in large quantities. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Synthesemethoden
The synthesis of 4-bromo-N-(2,4-dimethoxyphenyl)-3,5-dimethoxybenzamide is a complex process that involves several steps. The first step involves the synthesis of 2,4-dimethoxyphenylacetic acid, which is then converted into 2,4-dimethoxyphenylacetyl chloride. This compound is then reacted with 3,5-dimethoxyaniline to produce this compound.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(2,4-dimethoxyphenyl)-3,5-dimethoxybenzamide has several scientific research applications. It is commonly used in the field of medicinal chemistry for the development of new drugs. It has been found to have potential anti-cancer properties and has been used in the development of new anti-cancer drugs. It has also been used in the development of new antibiotics and anti-inflammatory drugs.
Eigenschaften
Molekularformel |
C17H18BrNO5 |
|---|---|
Molekulargewicht |
396.2 g/mol |
IUPAC-Name |
4-bromo-N-(2,4-dimethoxyphenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C17H18BrNO5/c1-21-11-5-6-12(13(9-11)22-2)19-17(20)10-7-14(23-3)16(18)15(8-10)24-4/h5-9H,1-4H3,(H,19,20) |
InChI-Schlüssel |
JDUHNYJRRSDXJO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)Br)OC)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)Br)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253132.png)
![2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B253134.png)
![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253138.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide](/img/structure/B253142.png)
![4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B253143.png)


![Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)
![N-[4-(dimethylamino)phenyl]-5-nitro-2-furamide](/img/structure/B253153.png)


